



Application Notes & Protocols: Analytical Standards for 8-Formylophiopogonone B

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Compound of Interest		
Compound Name:	8-Formylophiopogonone B	
Cat. No.:	B2977291	Get Quote

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Introduction

8-Formylophiopogonone B is a homoisoflavonoid that can be isolated from the roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine. Homoisoflavonoids from this plant have garnered scientific interest due to their potential biological activities, including anti-inflammatory and antioxidant effects. These application notes provide a comprehensive overview of the analytical standards and protocols for the analysis of **8-Formylophiopogonone B** and related homoisoflavonoids. The methodologies described are based on established techniques for the separation and quantification of this class of compounds from their natural source.

Disclaimer: Specific analytical standards and quantitative data for **8-Formylophiopogonone B** are not widely available in published literature. The following protocols and data are based on methods developed for the analysis of other major homoisoflavonoids, such as methylophiopogonanone A, methylophiopogonanone B, and 6-aldehydo-isoophiopogonanone A, isolated from Ophiopogon japonicus. These methods can be adapted for the analysis of **8-Formylophiopogonone B**.

Chemical Structure



8-Formylophiopogonone B

8-Formylophiopogonone B

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Caption: Chemical structure of 8-Formylophiopogonone B.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of major homoisoflavonoids from Ophiopogon japonicus using High-Performance Liquid Chromatography (HPLC). These ranges can serve as a benchmark when developing a specific method for **8-Formylophiopogonone B**.

Parameter	Methylophiopogon anone A	Methylophiopogon anone B	6-aldehydo- isoophiopogonone A
Linearity Range (μg/mL)	9.68 - 96.8	4.96 - 49.6	4.18 - 41.8
Correlation Coefficient (r²)	> 0.999	> 0.999	> 0.999
Limit of Detection (LOD) (μg/mL)	< 0.30	< 0.30	< 0.30
Limit of Quantification (LOQ) (µg/mL)	< 0.66	< 0.66	< 0.66
Recovery (%)	94.5 - 105.2	94.5 - 105.2	94.5 - 105.2
Intra-day Precision (RSD %)	< 7.3	< 7.3	< 7.3
Inter-day Precision (RSD %)	< 7.3	< 7.3	< 7.3



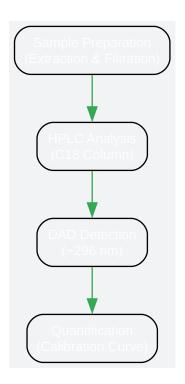
Data is representative of analytical methods for homoisoflavonoids from Ophiopogon japonicus and should be validated specifically for **8-Formylophiopogonone B**.[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol describes a general method for the quantification of homoisoflavonoids in extracts of Ophiopogon japonicus.

Workflow Diagram:



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Caption: HPLC workflow for homoisoflavonoid analysis.

Methodology:

- Standard Preparation:
 - Accurately weigh 1 mg of **8-Formylophiopogonone B** reference standard.



- Dissolve in methanol to prepare a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 μg/mL.
- Sample Preparation (Extraction from Ophiopogon japonicus):
 - Weigh 1 g of powdered, dried root of Ophiopogon japonicus.
 - Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 μm membrane filter prior to HPLC injection.
- Chromatographic Conditions:
 - Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
 - Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 μm).[1]
 - Mobile Phase: A gradient of acetonitrile (A) and 0.3% aqueous acetic acid (B).[1]
 - Gradient Program:

■ 0-10 min: 20-40% A

■ 10-25 min: 40-60% A

25-30 min: 60-80% A

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 296 nm.[1]

Injection Volume: 10 μL.



· Quantification:

- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of 8-Formylophiopogonone B in the sample extract from the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification

This protocol is suitable for the structural identification and characterization of **8-Formylophiopogonone B** and other related compounds.

Methodology:

- Sample Preparation: Prepare samples as described in the HPLC protocol.
- HPLC-MS Conditions:
 - Instrument: HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
 [3]
 - Chromatographic Conditions: Use the same column and mobile phase conditions as the HPLC protocol.
 - Mass Spectrometry Parameters:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
 - Scan Range: m/z 100-1000.
 - Capillary Voltage: 3.5 kV.
 - Drying Gas Temperature: 350°C.
 - Drying Gas Flow: 10 L/min.

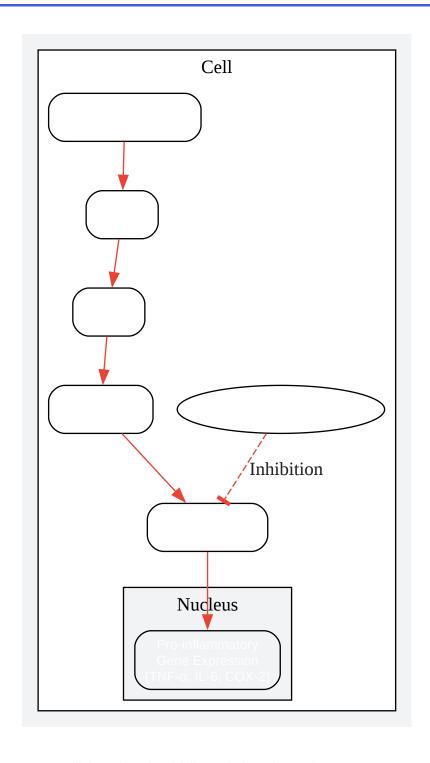


- Nebulizer Pressure: 40 psi.
- Data Analysis:
 - Identify the peak corresponding to 8-Formylophiopogonone B based on its retention time and mass-to-charge ratio ([M-H]⁻).
 - Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
 Homoisoflavonoids with a C-6 formyl group typically show an initial neutral loss of CO.[3]
 [4]

Signaling Pathway

Homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated anti-inflammatory properties. While the specific pathway for **8-Formylophiopogonone B** has not been elucidated, a likely mechanism involves the inhibition of pro-inflammatory signaling cascades, such as the NF-kB pathway.





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Caption: Postulated anti-inflammatory signaling pathway.

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